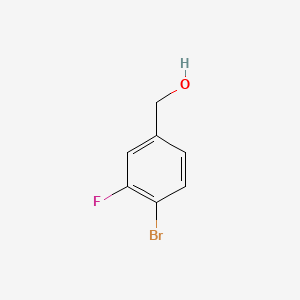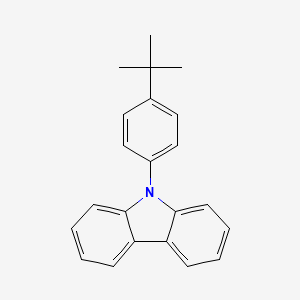
9-(4-tert-Butylphenyl)carbazole
Overview
Description
9-(4-tert-Butylphenyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the nitrogen-containing carbazole moiety. The tert-butyl group is known to influence the stability and electronic properties of the carbazole core, which is of interest in various chemical and spectroscopic applications.
Synthesis Analysis
The synthesis of carbazole derivatives, including those with tert-butyl substituents, can be achieved through various methods. One such method involves a one-pot synthesis of ortho-arylated carbazoles via C–H bond activation, which is catalyzed by palladium(II) and uses silver nitrate and tert-butyl alcohol as the oxidant and solvent, respectively . Another approach is the Ulmann coupling reaction, which has been used to synthesize bipolar materials for thermally activated delayed fluorescence based on carbazole derivatives . Additionally, the synthesis of 9-proparylcarbazole monomers containing amino acid moieties has been reported, which can be polymerized to yield corresponding polymers with electrochemical properties .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be elucidated using various spectroscopic techniques and crystallographic analysis. For instance, the structure of a 9-(pyridin-2-yl)-9H-carbazole palladacycle intermediate was confirmed by X-ray crystallography . Similarly, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined, revealing a non-planar conformation except for the carbazole moiety . The introduction of tert-butyl groups has been shown to increase the stability of carbazole radicals and radical cations, as evidenced by spectroscopic data .
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions, including oxidation and dimerization. For example, 3,6-substituted carbazoles exhibit reversible oxidation, and the potential is influenced by the substituents . The oxidized forms of unprotected carbazoles can dimerize, and their dimers have been synthesized and characterized . The presence of tert-butyl groups can enhance the stability of carbazole radicals, allowing for the isolation and identification of radical dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are significantly affected by their substituents. The introduction of tert-butyl groups can influence the photophysical, electrochemical, and thermal properties of these compounds. For instance, the energy gap between singlet and triplet states in thermally activated delayed fluorescence materials can be tuned by manipulating the conjugation of electron donor units . The thermal analysis of carbazole derivatives can be performed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Moreover, the effects of methoxy and tert-butyl substituents on the photoluminescence quantum yields and ionization potentials have been studied, with some derivatives showing enhanced emission in the solid state .
Scientific Research Applications
Optoelectronics and Electroactive Materials
- Field : Material Science, Electronics .
- Application : Carbazole compounds, including “9-(4-tert-Butylphenyl)carbazole”, have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .
- Method : The synthesis of these compounds is typically achieved through electropolymerization or chemical polymerization .
- Results : These materials have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photovoltaic devices .
Organic Light-Emitting Diodes (OLEDs)
- Field : Electronics, Display Technology .
- Application : “9-(4-tert-Butylphenyl)carbazole” is used as a hole transporting molecule (HTM) that is mainly used in the development of organic light-emitting diodes (OLEDs) .
- Results : The use of “9-(4-tert-Butylphenyl)carbazole” as a HTM in OLEDs is expected to improve the efficiency and lifespan of these devices .
Safety And Hazards
Future Directions
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries and electrochemical transistors .
properties
IUPAC Name |
9-(4-tert-butylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-22(2,3)16-12-14-17(15-13-16)23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKADLRYWIXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(tert-Butyl)phenyl]-9H-carbazole | |
CAS RN |
57103-13-6 | |
| Record name | 9-[4-(tert-Butyl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



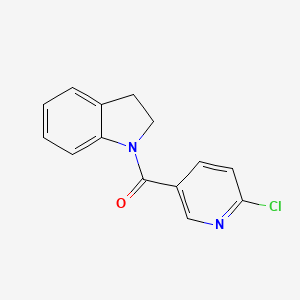
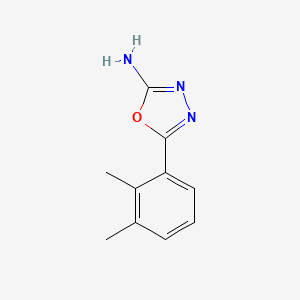
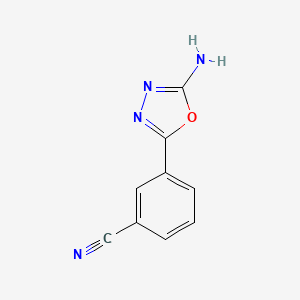
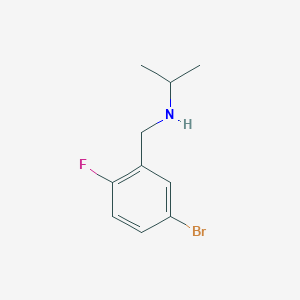
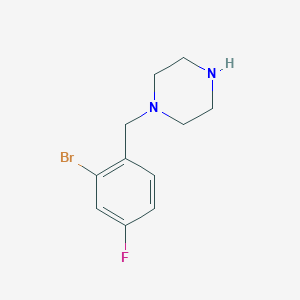
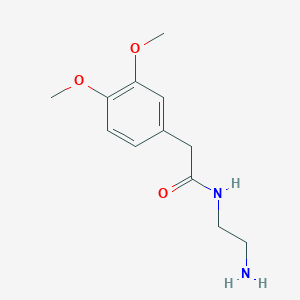
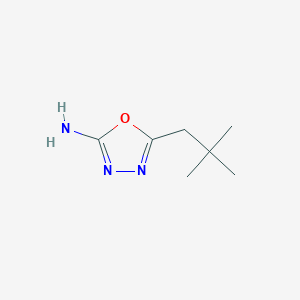
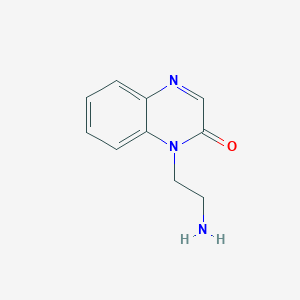
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)



